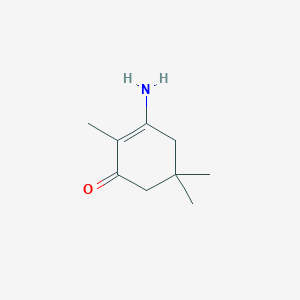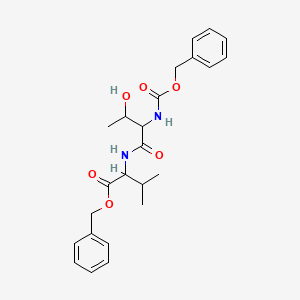
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a brominated hydroxybenzylidene group, a hydrazino carbonyl linkage, and a chlorobenzenesulfonamide moiety. Its molecular formula is C15H13BrN2O2S, and it has been studied for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The brominated hydroxybenzylidene group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((5-Bromo-2-hydroxybenzylidene)amino)phenyl)-acetamide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide
Uniqueness
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
881453-81-2 |
|---|---|
Fórmula molecular |
C20H15BrClN3O4S |
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O4S/c21-15-3-10-19(26)14(11-15)12-23-24-20(27)13-1-6-17(7-2-13)25-30(28,29)18-8-4-16(22)5-9-18/h1-12,25-26H,(H,24,27)/b23-12+ |
Clave InChI |
OSFWAQVFLONFQZ-FSJBWODESA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
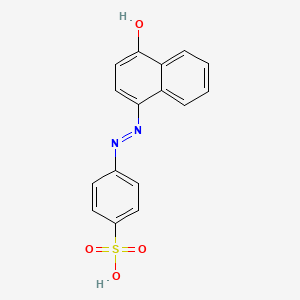
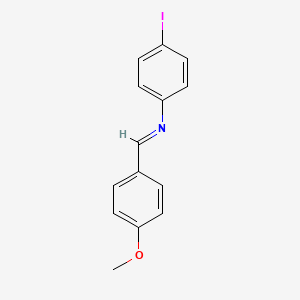

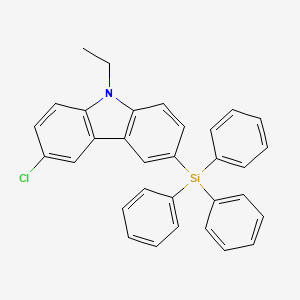
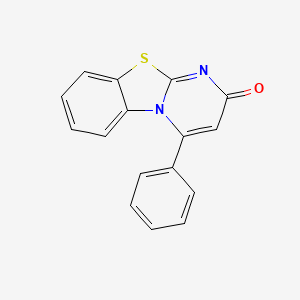
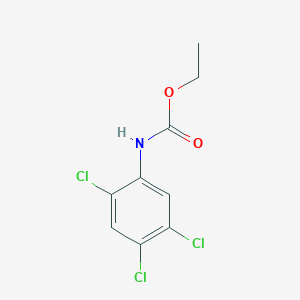
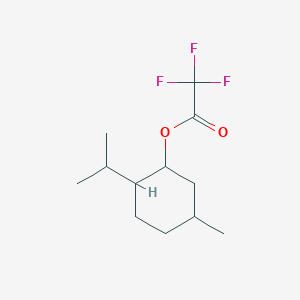
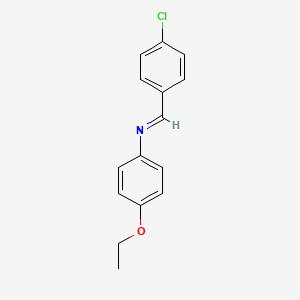

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
